molecular formula C18H23N3 B1285532 2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine CAS No. 946719-49-9

2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine

Cat. No. B1285532
CAS RN: 946719-49-9
M. Wt: 281.4 g/mol
InChI Key: KYQLPYZHUVVMRJ-UHFFFAOYSA-N
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Description

“2-(4-Benzyl-1-piperazinyl)-N’-(1-phenylethylidene)acetohydrazide” and “2-(4-Benzyl-1-piperazinyl)-N’-(4-propoxybenzylidene)acetohydrazide” are two compounds that have similar structures . They are provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular formula of “2-(4-Benzyl-1-piperazinyl)-N’-(1-phenylethylidene)acetohydrazide” is C21H26N4O , and for “2-(4-Benzyl-1-piperazinyl)-N’-(4-propoxybenzylidene)acetohydrazide” it is C23H30N4O2 .


Physical And Chemical Properties Analysis

The molecular weight of “2-(4-Benzyl-1-piperazinyl)-N’-(1-phenylethylidene)acetohydrazide” is 350.468 , and for “2-(4-Benzyl-1-piperazinyl)-N’-(4-propoxybenzylidene)acetohydrazide” it is 394.521 .

Scientific Research Applications

Carbonic Anhydrase Inhibitor

“2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine” has been found to be an effective human carbonic anhydrase (hCA) inhibitor . Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . This compound is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . It has been shown to have a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .

Drug Development

The compound’s ability to selectively inhibit certain isoforms of carbonic anhydrase can be leveraged in drug development . The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .

Neurological Research

Given its interaction with carbonic anhydrase VII, which is associated with the brain, this compound could potentially be used in neurological research . However, more studies are needed to confirm this application.

Chemical Synthesis

As a chemical compound with a specific structure, “2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine” can be used in chemical synthesis for the production of other compounds . Its structure can serve as a building block in the synthesis of more complex molecules.

Biochemical Research

The compound’s interaction with enzymes and its inhibitory properties make it a potential tool in biochemical research . It can be used to study enzyme kinetics, inhibition mechanisms, and other biochemical processes.

Pharmacological Studies

Given its inhibitory properties, “2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine” can be used in pharmacological studies . It can help in understanding the pharmacokinetics and pharmacodynamics of similar compounds.

Safety and Hazards

Sigma-Aldrich provides these products as-is and makes no representation or warranty whatsoever with respect to these products .

Future Directions

There are ongoing studies on related compounds such as “2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide” which is an effective human carbonic anhydrase (hCA) inhibitor . This suggests that “2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine” and its related compounds could have potential applications in the field of medicinal chemistry.

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3/c1-15-7-8-18(17(19)13-15)21-11-9-20(10-12-21)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQLPYZHUVVMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzylpiperazin-1-yl)-5-methylaniline

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